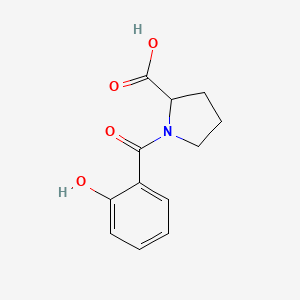

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Description

Historical Development and Discovery

The synthesis of 1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is rooted in two distinct scientific trajectories: (i) the medicinal chemistry of salicylic acid (SA) derivatives and (ii) the exploration of proline analogs for asymmetric catalysis.

Salicylic acid, first isolated from willow bark (Salix alba), has been chemically modified since the 19th century to enhance its bioactivity and reduce side effects. The introduction of acyl groups to SA’s phenolic hydroxyl group, as seen in acetylsalicylic acid (aspirin), inspired analogous modifications in other bioactive scaffolds. Concurrently, proline—a cyclic secondary amino acid—gained prominence in organic synthesis due to its ability to induce asymmetric induction in catalytic reactions. The fusion of these two motifs likely arose from efforts to combine SA’s pharmacophoric properties with proline’s stereochemical control.

Early synthetic routes for analogous N-acylated proline derivatives were reported in the 2000s, with Popkov et al. demonstrating the benzylation of proline using substituted benzyl chlorides under alkaline conditions. While the exact first synthesis of 1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid remains undocumented in the provided literature, its structural kinship to N-benzylproline derivatives suggests parallel synthetic strategies, substituting benzyl chloride with 2-hydroxybenzoyl chloride.

Significance in Pyrrolidine-Based Research

Pyrrolidine derivatives are pivotal in asymmetric synthesis and materials science. The incorporation of a 2-hydroxybenzoyl group introduces three critical features:

- Enhanced Hydrogen-Bonding Capacity : The phenolic hydroxyl group enables interactions with chiral substrates or metal ions, potentially improving enantioselectivity in catalytic processes.

- Conformational Rigidity : The planar aromatic ring may restrict rotational freedom in the pyrrolidine backbone, favoring specific transition-state geometries.

- Metal Coordination Sites : The carbonyl and phenolic oxygen atoms provide binding sites for alkali or transition metals, as observed in lithium-proline-salicylate cocrystals.

Comparative studies of N-substituted prolines reveal that ortho-substituted aryl groups (e.g., 2,4,6-trimethylbenzyl) confer superior stereochemical outcomes compared to unsubstituted analogs. This suggests that the 2-hydroxybenzoyl substituent in 1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid could similarly enhance chiral induction in synthetic applications.

Table 1: Structural and Functional Comparison of Proline Derivatives

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| L-Proline | -H | Secondary amine, cyclic structure | Organocatalysis, peptide synthesis |

| N-Benzylproline | Benzyl | Enhanced steric bulk | Asymmetric aldol reactions |

| 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid | 2-Hydroxybenzoyl | Phenolic hydroxyl, conjugated carbonyl | Metal-organic frameworks, catalysis |

Structural Relationship to Natural Amino Acids

The compound retains proline’s pyrrolidine ring and carboxylic acid group, critical for mimicking natural amino acids in peptide synthesis. However, the 2-hydroxybenzoyl moiety introduces non-canonical features:

- Phenolic Hydroxyl Group : Analogous to tyrosine’s para-hydroxyphenyl group but positioned ortho to the carbonyl, enabling intramolecular hydrogen bonding.

- Extended Conjugation : The benzoyl group extends π-conjugation, altering electronic properties compared to proline’s aliphatic side chain.

This structural hybridity enables dual functionality: the carboxylic acid participates in peptide bonding, while the aromatic system engages in π-π stacking or metal coordination. In lithium-salicylate-proline cocrystals, similar motifs form square grid networks via Li–O coordination and hydrogen bonding, hinting at this compound’s potential in supramolecular chemistry.

Current Research Landscape

Recent studies focus on two domains:

- Synthetic Methodology : Optimizing acylation reactions to achieve higher yields and enantiopurity. For example, Popkov’s benzylation protocol using KOH/isopropanol could be adapted for 2-hydroxybenzoyl chloride.

- Materials Science : Exploiting the compound’s hydrogen-bonding and metal-coordination capabilities for crystal engineering. The lithium-proline-salicylate system’s polymorphic behavior suggests analogous diversity for this derivative.

Table 2: Representative Synthetic Approaches for N-Acyl Prolines

Propriétés

IUPAC Name |

1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10-6-2-1-4-8(10)11(15)13-7-3-5-9(13)12(16)17/h1-2,4,6,9,14H,3,5,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLIRNHFEYPHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Analyse Des Réactions Chimiques

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves several methods that focus on the formation of pyrrolidine derivatives. The compound can be synthesized through the alkylation of pyrrolidine-2-carboxylic acid derivatives using strong bases and various alkylating agents. Notably, the yields from these processes can vary, with reported yields around 46% to 56% depending on the specific synthetic route employed .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid derivatives against multidrug-resistant pathogens. In vitro evaluations demonstrated that these compounds exhibit structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives showed promising activity against vancomycin-intermediate strains of S. aureus, indicating their potential as novel antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 1a | Staphylococcus aureus | 16 | Moderate |

| 24b | Enterococcus faecalis | 32 | Moderate |

| 14 | Clostridium difficile | 64 | Low |

Anticancer Activity

The anticancer potential of these compounds has also been investigated. For example, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited significant cytotoxicity in A549 human lung cancer cells, outperforming traditional chemotherapeutic agents like cisplatin . This suggests that modifications to the core structure can enhance anticancer properties.

Table 2: Anticancer Activity in A549 Cells

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| 1a | 10 | More potent |

| 24b | 15 | Comparable |

| Control | 25 | Reference |

Therapeutic Applications

The therapeutic applications of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid derivatives extend beyond antimicrobial and anticancer activities. They have shown potential as inhibitors of metalloproteases, which are implicated in various diseases such as myocardial ischemia and hypertension . This positions them as candidates for treating conditions associated with zinc hydrolase activity.

Case Study: Metalloprotease Inhibition

In a study examining the effects of pyrrolidine-2-carboxylic acid derivatives on metalloprotease activity, it was found that specific compounds effectively inhibited enzyme activity linked to cardiovascular diseases. The implications for drug development are significant, suggesting a dual role in both antimicrobial and cardiovascular therapeutic strategies .

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability, while the carboxylic acid group can participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Physicochemical Comparison

Activité Biologique

1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's structure features a hydroxyl group and a carboxylic acid moiety, which are critical for its biological interactions. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2-hydroxybenzoyl chloride with pyrrolidine in the presence of a base. The reaction conditions can be optimized to enhance yield and purity. The following table summarizes the synthetic route:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxybenzoyl chloride + Pyrrolidine | React to form the intermediate |

| 2 | Base (e.g., NaOH) | Neutralization and purification |

| 3 | Acidification | Final product isolation |

Anticancer Activity

Research has shown that 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid exhibits significant anticancer properties. Studies utilizing various cancer cell lines, such as A549 (human lung adenocarcinoma), have demonstrated that this compound can reduce cell viability in a dose-dependent manner.

- Case Study : In a study comparing the compound with standard chemotherapeutics like cisplatin, it was found that at a concentration of 100 µM, the compound reduced A549 cell viability significantly, indicating potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens.

- Pathogens Tested : The antimicrobial efficacy was assessed against multidrug-resistant strains such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that the compound possesses notable activity against these resistant strains .

Antioxidant Activity

The antioxidant capacity of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been characterized through various assays, including DPPH and ABTS radical scavenging tests. These assays revealed that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial resistance mechanisms .

Comparative Analysis

To better understand the biological activity of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid, it is useful to compare it with related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid | Moderate to High | High against resistant strains | High |

| Related Pyrrolidine Derivative A | Low | Moderate | Moderate |

| Related Pyrrolidine Derivative B | High | Low | High |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for improved yield?

The synthesis of pyrrolidine-2-carboxylic acid derivatives typically involves coupling hydroxybenzoyl groups to the pyrrolidine core via amidation or esterification. A common approach is the use of carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. For example, analogous syntheses of Boc-protected pyrrolidine derivatives employ stepwise acylation under nitrogen atmosphere, with yields optimized by controlling stoichiometry (1.5–2.0 equivalents of acylating agent) and reaction temperature (0–25°C) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can researchers characterize the purity and structural integrity of 1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid?

Key analytical methods include:

- HPLC-MS : To confirm molecular weight and detect impurities (C18 column, 0.1% formic acid/ACN gradient).

- ¹H/¹³C NMR : Assign peaks for the hydroxybenzoyl moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and pyrrolidine ring (e.g., α-proton at δ 4.2–4.5 ppm) .

- X-ray crystallography : For conformational analysis, though this requires high-purity crystals, often grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. How does the hydroxybenzoyl substituent influence the compound’s conformational stability and intermolecular interactions in enzymatic binding studies?

The hydroxybenzoyl group may enhance hydrogen bonding with target enzymes (e.g., proteases or kinases). Computational docking studies (using AutoDock Vina or Schrödinger Suite) paired with molecular dynamics simulations (AMBER or GROMACS) can predict binding modes. For example, similar derivatives exhibit increased affinity for AT1 receptors when hydrophobic substituents are introduced . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to quantify binding constants (KD) .

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous pyrrolidine-2-carboxylic acid derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., pH 7.4 PBS).

- Control impurities : Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier results .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Co-crystallization with sodium or hydrochloride salts improves aqueous solubility (tested via shake-flask method) .

- Prodrug strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis in vivo restoring activity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) can sustain release profiles, as demonstrated for similar therapeutics .

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- NMR vs. X-ray discrepancies : Solution-state NMR may show dynamic averaging, while X-ray captures static conformations. Use variable-temperature NMR to identify flexible regions (e.g., pyrrolidine ring puckering) .

- Density functional theory (DFT) : Calculate expected NMR shifts (Gaussian 09, B3LYP/6-31G**) to reconcile experimental data .

Q. What experimental controls are essential when evaluating the compound’s enzyme inhibition kinetics?

- Negative controls : Use inactive analogs (e.g., methyl ester derivatives) to rule out non-specific binding.

- Positive controls : Include known inhibitors (e.g., captopril for ACE inhibition) to validate assay sensitivity .

- Pre-incubation stability : Test compound stability in assay buffer (e.g., 37°C, 1h) to confirm intact activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.